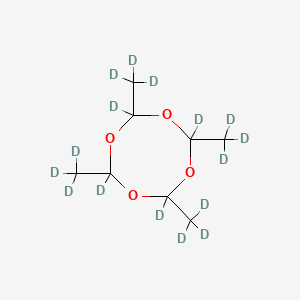
OVA (257-264), scrambled
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The sequence of OVA (257-264), scrambled is Phe-Ile-Leu-Lys-Ser-Ile-Asn-Glu . This compound is used as a control peptide in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OVA (257-264), scrambled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反応の分析
Types of Reactions
OVA (257-264), scrambled can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and OxymaPure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .
科学的研究の応用
OVA (257-264), scrambled is widely used in scientific research, particularly in immunology and vaccine development. Some of its applications include:
Immunological Studies: Used as a control peptide in studies involving T-cell responses and antigen presentation.
Vaccine Development: Employed to test new adjuvants and immunotherapeutic strategies.
Biological Assays: Utilized in enzyme-linked immunospot (ELISPOT) assays to quantify peptide-specific immune responses.
作用機序
The mechanism of action of OVA (257-264), scrambled involves its interaction with the immune system. As a scrambled peptide, it does not elicit the same immune response as the native OVA (257-264) peptide. Instead, it serves as a negative control to help differentiate specific immune responses to the native peptide. The molecular targets include T-cell receptors and MHC molecules, which are crucial for antigen presentation and immune activation .
類似化合物との比較
Similar Compounds
OVA (257-264) (SIINFEKL): The native peptide sequence that elicits a strong CD8+ T-cell response.
OVA (323-339): Another peptide derived from ovalbumin used in immunological studies.
Uniqueness
OVA (257-264), scrambled is unique because it serves as a control peptide, allowing researchers to distinguish between specific and non-specific immune responses. This property makes it invaluable in immunological assays and vaccine development .
特性
分子式 |
C45H74N10O13 |
|---|---|
分子量 |
963.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChIキー |
DKXJXANQLUXCAB-RUTPOYCXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




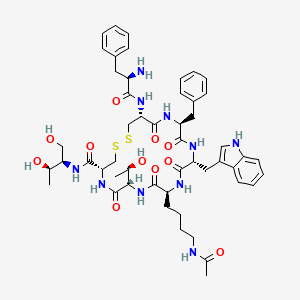
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
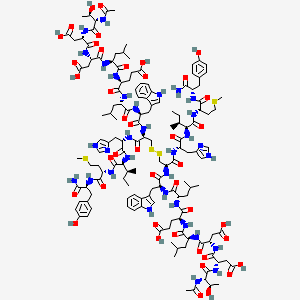
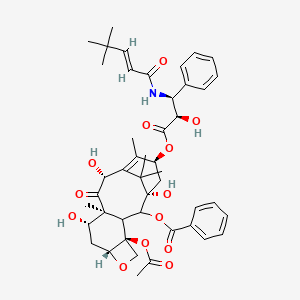
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
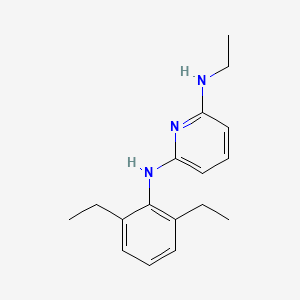
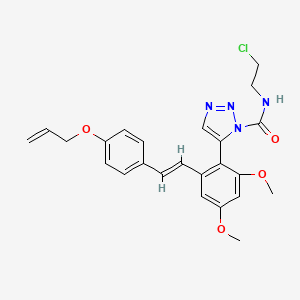
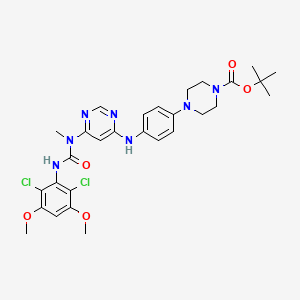
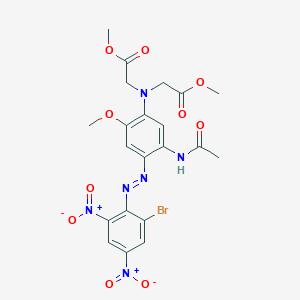
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)
